[1-Ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-B]pyridin-4-YL](2-methylpiperidino)methanone
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Overview
Description
1-Ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-B]pyridin-4-YLmethanone is a complex organic compound with a unique structure that combines pyrazolo[3,4-B]pyridine and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-B]pyridin-4-YLmethanone typically involves multi-step organic reactionsThe final step involves the attachment of the piperidino methanone moiety under controlled conditions, such as specific temperature and pH .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions:
- Oxidation : This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
- Reduction : Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
- Substitution : Nucleophilic substitution reactions can occur, especially at the piperidino methanone moiety, using reagents like sodium hydride or lithium diisopropylamide .
- Oxidation : Potassium permanganate, chromium trioxide.
- Reduction : Hydrogen gas, palladium catalyst.
- Substitution : Sodium hydride, lithium diisopropylamide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound may be used as a probe to study specific biochemical pathways or as a precursor for the synthesis of bioactive molecules .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability .
Mechanism of Action
The mechanism of action of 1-Ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-B]pyridin-4-YLmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds:
- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
- 2,4-Bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide
Uniqueness: Compared to similar compounds, 1-Ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-B]pyridin-4-YLmethanone stands out due to its unique combination of pyrazolo[3,4-B]pyridine and piperidine moieties. This structure provides distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
1011371-15-5 |
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Molecular Formula |
C23H28N4O |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
[1-ethyl-3-methyl-6-(4-methylphenyl)pyrazolo[3,4-b]pyridin-4-yl]-(2-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C23H28N4O/c1-5-27-22-21(17(4)25-27)19(23(28)26-13-7-6-8-16(26)3)14-20(24-22)18-11-9-15(2)10-12-18/h9-12,14,16H,5-8,13H2,1-4H3 |
InChI Key |
QCKUJGBNLXGEPA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC=C(C=C3)C)C(=O)N4CCCCC4C |
Origin of Product |
United States |
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